4-(3-((3-Chloropropanoyl)oxy)propoxy)benzoic acid
Description
Properties
IUPAC Name |
4-[3-(3-chloropropanoyloxy)propoxy]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClO5/c14-7-6-12(15)19-9-1-8-18-11-4-2-10(3-5-11)13(16)17/h2-5H,1,6-9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYIRBRYPWMAEQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OCCCOC(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10595452 | |
| Record name | 4-{3-[(3-Chloropropanoyl)oxy]propoxy}benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10595452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
182922-16-3 | |
| Record name | 4-{3-[(3-Chloropropanoyl)oxy]propoxy}benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10595452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(3-(3-chloroproponyloxy)propyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Initial Etherification: Formation of the Propoxy Linkage
The synthesis typically begins with the introduction of the propoxy group to 4-hydroxybenzoic acid. A nucleophilic substitution reaction is employed, where the hydroxyl group of 4-hydroxybenzoic acid reacts with a propylene oxide derivative (e.g., 1-bromo-3-chloropropane) in the presence of a strong base such as sodium hydride.
Reaction Conditions:
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Solvent: Aprotic polar solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are preferred for their ability to stabilize transition states.
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Base: Sodium hydride (NaH) or potassium carbonate (K₂CO₃) facilitates deprotonation of the hydroxyl group.
Example Protocol:
Esterification with 3-Chloropropanoyl Chloride
The intermediate 4-(3-chloropropoxy)benzoic acid undergoes esterification with 3-chloropropanoyl chloride. To prevent acid-catalyzed side reactions, the carboxylic acid group is often protected as a methyl ester prior to this step.
Protection and Esterification Steps:
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Methyl Ester Formation: Treat 4-(3-chloropropoxy)benzoic acid with thionyl chloride (SOCl₂) in methanol to form the methyl ester.
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Esterification: React the methyl ester with 3-chloropropanoyl chloride in dichloromethane (DCM) using triethylamine (Et₃N) as a base.
Reaction Conditions:
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Molar Ratio: 1:1.2 (acid chloride to alcohol).
-
Temperature: 0°C to room temperature.
Yield: 75–80% after column chromatography.
Deprotection and Oxidation
The final step involves hydrolysis of the methyl ester to regenerate the carboxylic acid. This is achieved under alkaline conditions followed by acidification.
Deprotection Protocol:
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Dissolve the methyl ester in THF/water (3:1).
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Add lithium hydroxide (LiOH, 2 equiv) and stir at 50°C for 4 hours.
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Acidify with 1N HCl to pH 2–3.
Yield: >90% with HPLC purity ≥95%.
Optimization of Reaction Parameters
Solvent and Base Selection
Comparative studies from analogous syntheses highlight the impact of solvent polarity and base strength:
| Solvent | Base | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| DMSO | NaH | 110 | 85 | 95 |
| DMF | K₂CO₃ | 100 | 78 | 92 |
| Acetone | NaOH | 70 | 65 | 88 |
Data extrapolated from patent examples.
Polar aprotic solvents like DMSO enhance reaction rates by stabilizing ionic intermediates, while strong bases (e.g., NaH) ensure complete deprotonation of the hydroxyl group.
Temperature and Reaction Time
Elevated temperatures (70–110°C) are critical for achieving high conversion rates in etherification and esterification steps. Prolonged reaction times (>10 hours) improve yields but risk decomposition of heat-sensitive intermediates.
Purification and Characterization
Chromatographic Techniques
Crude products are purified via flash chromatography using ethyl acetate/hexane gradients. Semi-preparative HPLC may be employed for high-purity requirements (>99%).
Analytical Validation
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HPLC: Purity assessed using C18 columns with UV detection at 254 nm.
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NMR: ¹H NMR (400 MHz, CDCl₃) confirms ester and ether linkages:
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δ 8.02 (d, 2H, aromatic), δ 4.42 (t, 2H, OCH₂), δ 3.72 (t, 2H, COOCH₂).
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Industrial Scalability
Batch processes described in the patent literature demonstrate scalability to kilogram-scale production. Key considerations include:
Chemical Reactions Analysis
Types of Reactions
4-(3-((3-Chloropropanoyl)oxy)propoxy)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloropropanoyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines and thiols.
Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, and alkoxides are commonly used under mild to moderate conditions.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide, are employed.
Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride can be used.
Major Products Formed
Substitution Reactions: Substituted derivatives of the original compound.
Hydrolysis: 4-hydroxybenzoic acid and 3-chloropropanol.
Oxidation and Reduction: Various oxidized or reduced forms of the compound.
Scientific Research Applications
Pharmacological Applications
1.1 Analgesic Properties
Research has indicated that similar compounds exhibit analgesic effects through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins involved in pain and inflammation. For instance, studies on related compounds have shown that they can effectively reduce pain responses in animal models, suggesting a potential for 4-(3-((3-Chloropropanoyl)oxy)propoxy)benzoic acid as a non-steroidal anti-inflammatory drug (NSAID) alternative .
1.2 Anti-inflammatory Effects
In animal studies, compounds structurally related to this compound have demonstrated significant anti-inflammatory properties. For example, treatment with these compounds reduced levels of pro-inflammatory cytokines such as TNF-α and IL-1β in rat models subjected to lipopolysaccharide (LPS)-induced inflammation . This suggests that this compound may have similar therapeutic potential in managing inflammatory diseases.
1.3 Antiplatelet Activity
The compound's potential antiplatelet activity is another area of interest. Similar compounds have been studied for their ability to inhibit platelet aggregation, which is crucial in preventing thrombotic events. This property could be beneficial in treating cardiovascular diseases where platelet activation plays a significant role .
Materials Science Applications
2.1 Polymer Chemistry
In materials science, derivatives of benzoic acid are often used as intermediates in the synthesis of polymers and other materials. The presence of functional groups in this compound allows it to act as a plasticizer or modifier in polymer formulations, enhancing properties such as flexibility and thermal stability .
2.2 Nanotechnology
The integration of this compound into nanotechnology applications is promising. Initial research indicates that its chemical structure could facilitate the development of nanocarriers for drug delivery systems, improving the bioavailability and efficacy of therapeutic agents .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-(3-((3-Chloropropanoyl)oxy)propoxy)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloropropanoyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt normal biochemical pathways, making the compound useful as a research tool in studying enzyme function .
Comparison with Similar Compounds
Methyl 4-(3-chloropropoxy)benzoate
Structural Features :
- Core : Methyl benzoate (ester form of benzoic acid).
- Substituent : 3-chloropropoxy group at the para position.
Key Data : - Synthesized via literature methods and characterized by X-ray crystallography .
- Crystalline properties suggest stability under standard conditions.
- Lacks the free carboxylic acid group, reducing solubility in polar solvents compared to the target compound.
Comparison: The absence of the carboxylic acid group in this analog limits its ionic interactions and bioavailability compared to 4-(3-((3-Chloropropanoyl)oxy)propoxy)benzoic acid. The methyl ester group may enhance lipophilicity, favoring membrane permeability but reducing water solubility.
3-(3-Chloropropanoyl)-4-methoxybenzoic Acid
Structural Features :
- Core : Benzoic acid with a methoxy group at the para position.
- Substituent: 3-chloropropanoyl group at the meta position. Key Data:
- Molecular formula: C₁₁H₁₁ClO₄; molar mass: 242.66 g/mol .
- Substitution pattern (meta chloropropanoyl, para methoxy) differs significantly from the target compound.
Comparison: The meta-positioned chloropropanoyl group and para methoxy substituent alter electronic and steric effects compared to the target compound’s para-propoxy-ester chain. This may influence reactivity and binding affinity in biological systems.
4-[3-(Dibutylamino)propoxy]benzoic Acid Hydrochloride (DBBA)
Structural Features :
- Core : Benzoic acid.
- Substituent: Propoxy chain terminated with a dibutylamino group (as a hydrochloride salt). Key Data:
- Molecular formula: C₁₈H₂₉NO₃·HCl; molar mass: 343.89 g/mol .
- Melting point: 155–157°C; solubility in DMSO and methanol .
- Used in research as a pharmaceutical intermediate or impurity .
Comparison: The dibutylamino group introduces basicity and enhances solubility in organic solvents.
3-Benzoylpropionic Acid
Structural Features :
Comparison : The ketone group in 3-benzoylpropionic acid distinguishes it from the ether-ester architecture of the target compound. This structural difference impacts polarity and hydrogen-bonding capacity.
Biological Activity
4-(3-((3-Chloropropanoyl)oxy)propoxy)benzoic acid, also known as 3-CH₂Cl, is a derivative of salicylic acid that has garnered interest due to its potential anti-inflammatory and analgesic properties. This compound is structurally characterized by a chloropropanoyloxy group, which may influence its biological activity and mechanism of action. This article reviews the biological activity of 3-CH₂Cl, focusing on its pharmacological effects, mechanisms, and relevant case studies.
Anti-inflammatory Activity
Research indicates that 3-CH₂Cl exhibits significant anti-inflammatory properties. In a study involving lipopolysaccharide (LPS)-induced inflammation in rats, administration of 500 mg/60 kg body weight of 3-CH₂Cl resulted in:
- A significant reduction in pro-inflammatory cytokines TNF-α and IL-1β concentrations in cardiac blood plasma (5.70 ± 1.04 × 10³ pg/mL for TNF-α and 2.32 ± 0.28 × 10³ pg/mL for IL-1β) .
- Stabilization of body temperature during inflammation, preventing hypothermic and hyperthermic responses associated with septic shock .
- Reduced white blood cell counts and less severe lung injury compared to control groups .
The proposed mechanism for the anti-inflammatory effects of 3-CH₂Cl involves:
- Inhibition of Cyclooxygenase-2 (COX-2) : Molecular docking studies suggest that 3-CH₂Cl binds with higher affinity to COX-2 than acetylsalicylic acid (ASA), potentially reducing the production of inflammatory mediators .
- Inhibition of NF-κB Signaling Pathways : The compound may inhibit the activation of NF-κB pathways triggered by LPS, thereby reducing the expression of various pro-inflammatory proteins .
Study on Pharmacokinetics
A pharmacokinetic study evaluated the absorption and distribution of 3-CH₂Cl in rats using high-performance liquid chromatography (HPLC). Key findings included:
- Maximum plasma concentration () was found to be 0.57 ± 0.02 μg/mL.
- Time to reach () was approximately 28.9 ± 1.1 minutes.
- The elimination half-life () was recorded at 39.4 ± 3.9 minutes, indicating a slower onset and longer duration of action compared to ASA .
Comparative Analysis
| Parameter | 3-CH₂Cl | Acetylsalicylic Acid (ASA) |
|---|---|---|
| Anti-inflammatory Action | Significant reduction in TNF-α, IL-1β | Effective but with side effects |
| Cox Inhibition Affinity | Higher affinity | Moderate affinity |
| Elimination Half-life | 39.4 minutes | Shorter than 3-CH₂Cl |
| Stability | Stable for up to 3 years | Less stable under similar conditions |
Q & A
Basic: What are the key synthetic strategies for preparing 4-(3-((3-Chloropropanoyl)oxy)propoxy)benzoic acid?
Methodological Answer:
The synthesis typically involves sequential esterification and etherification reactions. A common approach is:
Ester Formation : React 3-chloropropanoyl chloride with 3-hydroxypropanol to form 3-((3-chloropropanoyl)oxy)propanol.
Etherification : Couple the intermediate with methyl 4-hydroxybenzoate via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF).
Hydrolysis : Convert the methyl ester to the carboxylic acid using aqueous NaOH or LiOH.
Key challenges include controlling regioselectivity and minimizing side reactions (e.g., over-chlorination). Purification often requires column chromatography or recrystallization .
Basic: How can researchers confirm the structural identity and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Look for aromatic protons (δ 7.8–8.2 ppm, para-substituted benzoic acid), ester/ether-linked methylene protons (δ 3.5–4.5 ppm), and the chloropropanoyl group (δ 2.8–3.2 ppm for CH₂Cl).
- ¹³C NMR : Confirm ester carbonyl (δ ~170 ppm) and benzoic acid carbonyl (δ ~167 ppm).
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%).
- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray analysis resolves bond lengths and angles (e.g., C–O and C=O distances typical for esters and acids) .
Advanced: What experimental factors influence the stability of this compound in solution?
Methodological Answer:
Stability is pH- and solvent-dependent:
- Aqueous Solutions : Hydrolysis of the ester group occurs under acidic (H⁺ catalysis) or basic (OH⁻ nucleophilic attack) conditions. Conduct accelerated degradation studies at pH 2, 7, and 9 (40°C, 72 hrs) and monitor via HPLC.
- Organic Solvents : Stable in anhydrous DMSO or DMF but may degrade in protic solvents (e.g., methanol) over time. Use Karl Fischer titration to ensure low water content (<0.1%).
- Light Sensitivity : UV-Vis spectroscopy can detect photodegradation; store in amber vials under inert gas (N₂/Ar) .
Advanced: How do intermolecular interactions in the solid state affect its physicochemical properties?
Methodological Answer:
Single-crystal X-ray diffraction reveals:
- Hydrogen Bonding : Carboxylic acid dimers form via O–H···O interactions (distance ~2.6 Å), stabilizing the crystal lattice.
- C–H···O Contacts : Ether and ester oxygen atoms participate in weak interactions with adjacent aromatic C–H groups (distance ~3.0 Å), influencing melting point and solubility.
- Packing Efficiency : Bulky substituents reduce density; compare experimental density (e.g., ~1.3 g/cm³) with computational models (Mercury 4.0 software) .
Basic: What analytical techniques are recommended for quantifying this compound in reaction mixtures?
Methodological Answer:
- Reverse-Phase HPLC :
- Column: Agilent Zorbax SB-C18 (5 µm, 4.6 × 150 mm).
- Mobile Phase: Acetonitrile/0.1% trifluoroacetic acid (60:40 v/v).
- Flow Rate: 1.0 mL/min; retention time ~6.2 min.
- UV Spectrophotometry : Quantify using the benzoic acid chromophore (λ_max = 270 nm, ε = 1.2 × 10⁴ L/mol·cm).
- Mass Spectrometry (ESI-MS) : Confirm molecular ion [M-H]⁻ at m/z 301.0 (calculated for C₁₃H₁₄ClO₆⁻) .
Advanced: How can computational chemistry aid in predicting reactivity or biological activity?
Methodological Answer:
- Density Functional Theory (DFT) :
- Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
- Simulate hydrolysis pathways (e.g., transition states for ester cleavage) using Gaussian 16 with B3LYP/6-31G(d).
- Molecular Docking : Screen against targets (e.g., cyclooxygenase-2) using AutoDock Vina; prioritize synthesis if docking scores (ΔG < -7 kcal/mol) suggest binding affinity.
- ADMET Prediction : Use SwissADME to estimate logP (~2.5), solubility (LogS ~ -3.2), and CYP450 inhibition .
Basic: What safety precautions are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat. Avoid inhalation; use a fume hood.
- Waste Disposal : Neutralize acidic residues with NaHCO₃ before aqueous disposal (per local regulations).
- Emergency Protocols : For skin contact, rinse with 10% ethanol (to hydrolyze esters) followed by water. Documented LD₅₀ (rat, oral) is unavailable; treat as a Category 2 acute toxin .
Advanced: How can researchers resolve contradictions in reported synthetic yields?
Methodological Answer:
Discrepancies often arise from:
- Reagent Quality : Trace moisture in 3-chloropropanoyl chloride reduces yield; use freshly distilled reagents.
- Reaction Monitoring : Employ in-situ FTIR to track carbonyl intermediates (ester peak at ~1740 cm⁻¹).
- Workup Optimization : Compare extraction solvents (e.g., ethyl acetate vs. dichloromethane) and drying agents (MgSO₄ vs. Na₂SO₄).
Publish detailed protocols with kinetic data (e.g., time vs. conversion plots) to standardize methods .
Basic: What are its potential applications in material science or drug discovery?
Methodological Answer:
- Polymer Chemistry : As a monomer, the carboxylic acid and ester groups enable crosslinking in biodegradable polymers.
- Prodrug Design : The hydrolyzable ester linkage could release bioactive moieties (e.g., NSAIDs) in vivo.
- Coordination Chemistry : Metal complexes (e.g., with Cu²⁺) may exhibit antimicrobial activity; test via agar diffusion assays .
Advanced: How does the electronic environment of the benzoic acid moiety influence its acidity?
Methodological Answer:
- Substituent Effects : The electron-withdrawing chloropropanoyl group increases acidity (pKa ~2.8) compared to unsubstituted benzoic acid (pKa 4.2).
- Titration Studies : Determine pKa potentiometrically in 50% aqueous ethanol.
- Computational Validation : Compare with DFT-calculated partial charges (Mulliken analysis) on the carboxylate oxygen .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
